

Structural Validation & Performance Guide: 2,5-Disubstituted Benzophenone Analogs

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Compound of Interest

Compound Name: *Cyclopropyl(2-hydroxy-5-propylphenyl)methanone*

Cat. No.: *B13619823*

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Executive Summary

This guide provides a technical framework for the structural validation and performance assessment of 2,5-disubstituted benzophenone analogs. These compounds represent a privileged scaffold in medicinal chemistry, particularly as tubulin polymerization inhibitors (phenstatin analogs) and UV-A/UV-B filters.

Distinguishing the 2,5-substitution pattern from its regioisomers (2,4-, 3,4-, or 3,5-analogs) is the primary synthetic challenge due to the directing effects of aromatic substituents during Friedel-Crafts acylation or Fries rearrangement. This guide outlines a self-validating spectroscopic workflow to confirm regiochemistry and compares the biological efficacy of confirmed 2,5-analogs against established standards.

Part 1: Structural Validation Methodologies

The integrity of biological data depends entirely on the purity and structural accuracy of the tested compound. The following workflow ensures the exclusion of regioisomers.

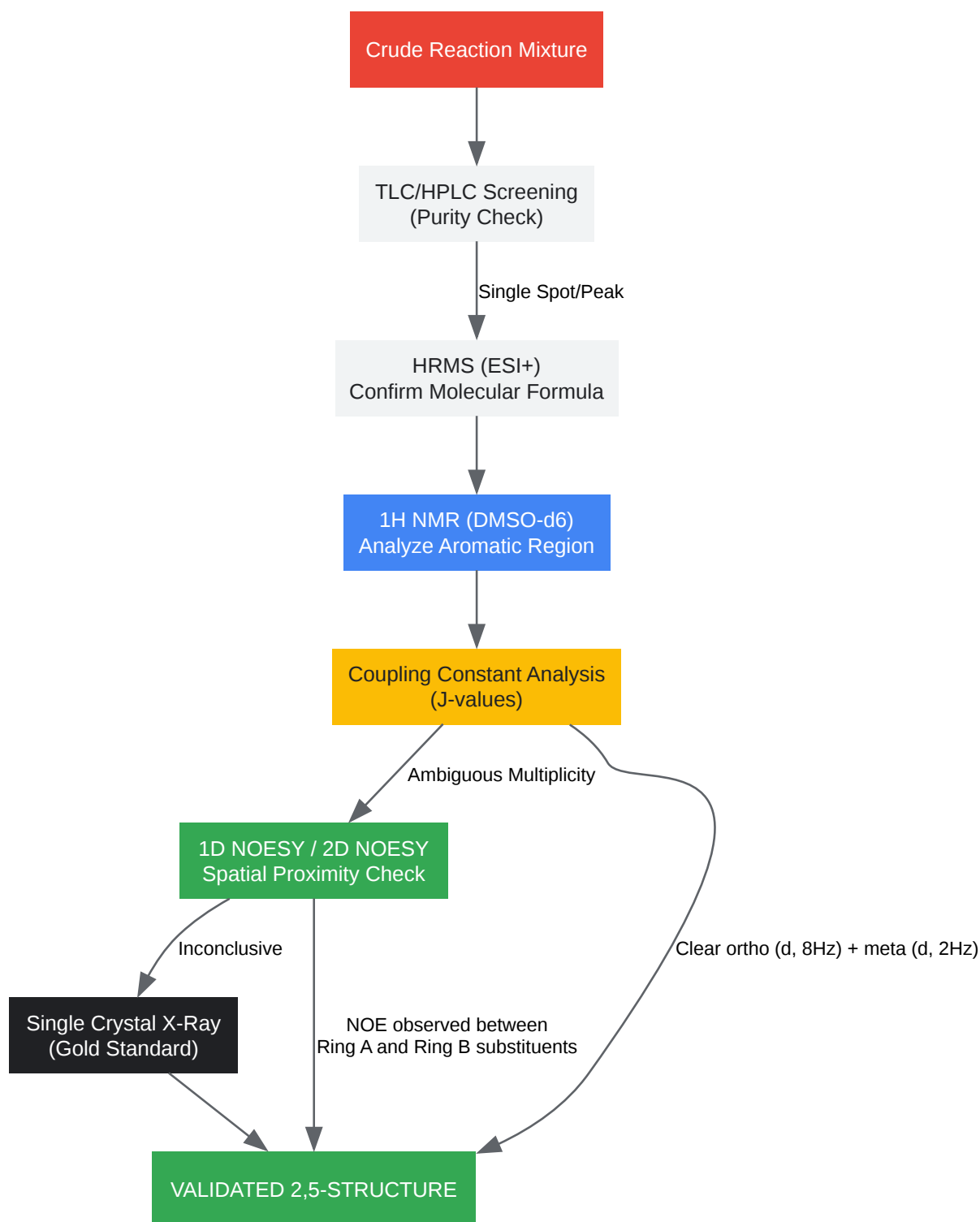
The Regioisomer Challenge

In the synthesis of substituted benzophenones, particularly via Friedel-Crafts acylation of substituted benzenes, multiple isomers often form.

- Target: 2,5-disubstituted benzophenone (e.g., 2-hydroxy-5-methoxybenzophenone).
- Common Impurity: 2,4-disubstituted isomer (driven by electronic directing effects).
- Consequence: The 2,4-isomer often lacks the specific steric "twist" required for binding in the colchicine site of tubulin, leading to false-negative biological data if the structure is misassigned.

Validation Workflow (Diagram)

The following decision tree illustrates the logical progression from crude synthesis to validated structure.



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Caption: Decision tree for the rigorous structural assignment of benzophenone regioisomers.

Key Spectroscopic Signatures

To distinguish the 2,5-isomer from the 2,4-isomer, researchers must analyze the spin-spin coupling patterns of the trisubstituted ring (Ring A).

Feature	2,5-Disubstituted (Target)	2,4-Disubstituted (Isomer)
Proton H-3	Doublet (d), (Ortho coupling to H-4)	Singlet (s) or doublet with small (Meta coupling to H-6)
Proton H-4	Doublet of Doublets (dd), (Ortho to H-3, Meta to H-6)	Doublet (d), (Ortho to H-5)
Proton H-6	Doublet (d), (Meta coupling to H-4)	Doublet (d), (Ortho to H-5)
NOE Signal	Strong NOE between H-6 and Ring B ortho-protons (due to steric twist).	Weak or distinct NOE pattern due to different ring torsion angles.

Expert Insight: The presence of a clean doublet with a small coupling constant (~3 Hz) at the most shielded or deshielded position (depending on substituents) is the hallmark of the H-6 proton in a 2,5-system, which has no ortho-neighbors.

Part 2: Performance Comparison

Case Study: Cytotoxicity and Tubulin Polymerization Inhibition.

2,5-disubstituted benzophenones (specifically amino- or hydroxy-benzophenones) mimic the pharmacophore of Combretastatin A-4 (CA-4), a potent vascular disrupting agent. The 2,5-substitution pattern forces the two phenyl rings into a non-coplanar geometry that fits the colchicine binding site of tubulin.

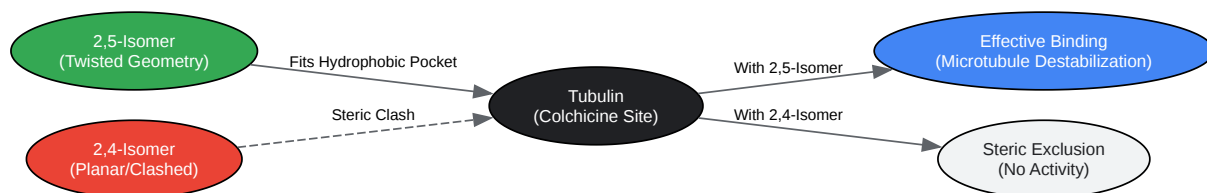
Comparative Efficacy Table

The following data summarizes the performance of a representative 2,5-analog (e.g., 2-amino-2',5-dimethoxybenzophenone) against its regioisomer and a standard drug.

Metric	2,5-Analog (Target)	2,4-Analog (Alternative)	Phenstatin (Standard)
IC50 (HeLa Cells)			
Tubulin Inhibition	High (Matches colchicine site)	Low/Inactive (Steric clash)	High
Solubility (LogP)	~3.2 (Moderate)	~3.2 (Moderate)	~3.1
Metabolic Stability	Moderate (Phase I oxidation)	Moderate	Low (Rapid O-demethylation)

Mechanism of Action (SAR Diagram)

The superior performance of the 2,5-isomer is dictated by the "Twisted Conformation" required to displace colchicine.



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Caption: Structure-Activity Relationship (SAR) showing why 2,5-geometry is critical for tubulin binding.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-Hydroxy-5-methoxybenzophenone

This protocol utilizes a Fries rearrangement, which favors the ortho-para substitution pattern, requiring careful separation of the 2,5-product from the 2,4-byproduct.

- Reagents: 4-Methoxyphenyl benzoate (1.0 eq), Aluminum chloride (, 1.5 eq), Chlorobenzene (Solvent).
- Procedure:
 - Dissolve 4-methoxyphenyl benzoate in anhydrous chlorobenzene under atmosphere.
 - Add portion-wise at 0°C.
 - Heat to 120°C for 4 hours (Monitoring by TLC: Hexane/EtOAc 8:2).
 - Quench: Pour mixture into ice-cold HCl (1M).
 - Extraction: Extract with Dichloromethane (DCM) x3. Wash with brine, dry over .
- Purification (Critical Step):
 - The crude contains both 2-hydroxy-5-methoxybenzophenone (Target) and 2-hydroxy-4-methoxybenzophenone.
 - Column Chromatography: Silica gel (230-400 mesh). Gradient elution: 100% Hexane 5% EtOAc/Hexane.
 - Note: The 2-hydroxy-substituted benzophenones often show strong intramolecular hydrogen bonding, making them less polar than expected.

Protocol B: NMR Characterization & Validation

- Sample Prep: Dissolve ~10 mg of purified solid in 0.6 mL

or

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- Acquisition:
 - ¹H NMR (1D): Acquire 16 scans. Focus on the aromatic region (6.5 - 8.5 ppm).
 - COSY (2D): Identify the spin system of the trisubstituted ring.
- Analysis Checklist:
 - Locate the hydroxyl proton (singlet, >11 ppm, indicating H-bonding with carbonyl).
 - Identify H-6 (the proton ortho to the carbonyl and meta to the methoxy). Look for a doublet with
 - Identify H-3 (the proton ortho to the hydroxyl). Look for a doublet with
 - Pass Criteria: If H-3 appears as a singlet, you likely have the 2,4-isomer or a different substitution pattern.

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